Home > Products > Screening Compounds P141840 > 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile
3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile - 1160246-32-1

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile

Catalog Number: EVT-3182982
CAS Number: 1160246-32-1
Molecular Formula: C10H10N4
Molecular Weight: 186.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile can be classified as:

  • Chemical Class: Heterocyclic compound
  • Sub-class: Pyrazolo[3,4-b]pyridine derivative
  • Functional Group: Nitrile (–C≡N)
Synthesis Analysis

The synthesis of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile typically involves the following approaches:

  1. Formation of the Pyrazolo[3,4-b]pyridine Core:
    • Starting from 5-methyl-1H-pyrazole, various electrophilic reagents can be employed to introduce substituents at the 3-position of the pyrazole ring.
    • Common methods include cyclization reactions where 3-aminopyrazole acts as a nucleophile reacting with biselectrophiles to form the pyrazolo[3,4-b]pyridine structure .
  2. Addition of the Propanenitrile Group:
    • The introduction of the propanenitrile group can be achieved through nucleophilic substitution reactions where appropriate alkyl halides are reacted with nitriles in the presence of a base.
    • The reaction conditions typically involve heating in a suitable solvent such as dimethylformamide or acetonitrile under reflux conditions to ensure complete conversion.

Technical Parameters

  • Temperature: Reflux (typically around 100–120°C)
  • Reaction Time: Several hours depending on substrate reactivity
  • Solvent: Commonly used solvents include dimethylformamide or acetonitrile
Molecular Structure Analysis

The molecular structure of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile can be described as follows:

  • Molecular Formula: C11_{11}H12_{12}N4_{4}
  • Molecular Weight: Approximately 216.24 g/mol
  • Structural Features:
    • A pyrazole ring fused to a pyridine ring.
    • A methyl group at the 5-position of the pyrazole.
    • A propanenitrile side chain contributing to its reactivity.

Data and Analyses

The molecular geometry can be analyzed using computational methods such as Density Functional Theory (DFT), providing insights into bond lengths and angles which are crucial for understanding reactivity patterns.

Chemical Reactions Analysis

The chemical reactivity of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile includes:

  1. Nucleophilic Substitution Reactions:
    • The nitrile group can participate in nucleophilic addition reactions, particularly with strong nucleophiles such as Grignard reagents or organolithium compounds.
  2. Hydrolysis Reactions:
    • The nitrile group can also undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids.

Technical Details

  • Reagents for Hydrolysis: Typically hydrochloric acid or sodium hydroxide.
  • Conditions: Heating under reflux may be required for complete conversion.
Mechanism of Action

The mechanism of action for compounds like 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile often involves interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity:
    • It may act as an inhibitor for enzymes involved in cancer cell proliferation or malaria parasite metabolism.
  2. Binding Affinity Studies:
    • Molecular docking studies can provide insights into binding affinities with target proteins, indicating potential therapeutic applications.

Relevant Data

Computational studies using molecular dynamics simulations can elucidate conformational changes upon binding to target sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol.

Relevant Data

Properties such as melting point and boiling point are essential for understanding its stability and handling during synthesis and application.

Applications

The applications of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile primarily lie in medicinal chemistry:

  1. Anticancer Agents:
    • Compounds within this class have shown potential in inhibiting tumor growth and proliferation .
  2. Antimalarial Activity:
    • Research indicates that derivatives may inhibit Plasmodium growth, making them candidates for further development as antimalarial agents .

Scientific Applications

Ongoing studies focus on optimizing these compounds for improved efficacy and reduced side effects through structural modifications based on structure–activity relationship studies.

Introduction to Pyrazolo[3,4-b]pyridine Core Scaffold

Biomedical Significance of 1H-Pyrazolo[3,4-b]pyridine Heterocycles

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with over 300,000 described derivatives documented across more than 5,500 scientific references and 2,400 patents [5]. This remarkable chemical diversity stems from the scaffold's structural resemblance to purine nucleobases (adenine and guanine), enabling effective mimicry in biological systems. The scaffold's five modifiable positions (N1, C3, C4, C5, and C6) facilitate extensive structure-activity exploration for target-oriented drug discovery [5]. Bioactive derivatives demonstrate wide pharmacological coverage, including kinase inhibition (notably tropomyosin receptor kinases and RAF inhibitors), antimicrobial activity, anticancer effects, and plant growth regulation [5] [6] [8]. The specific compound 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile (CAS# 1160246-32-1) exemplifies this scaffold with an N1-linked nitrile-containing side chain, positioning it within a significant class of pharmacologically active molecules [1].

Tautomeric Stability Considerations in N1-Substituted Derivatives

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, but computational and experimental studies decisively favor the 1H-tautomer. AM1 calculations reveal a substantial energy difference of ~37 kJ/mol (9 kcal/mol) favoring the 1H-configuration due to superior aromatic stabilization across both rings [5]. N1-substitution, as in 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile, locks this thermodynamically preferred tautomer, eliminating ambiguity in structure-activity relationships. This substitution strategy is synthetically prevalent, with methyl (30%), other alkyls (23%), and phenyl (15%) being the most common N1-substituents among known derivatives [5]. The dominance of N1-substitution is evidenced by drug development pipelines: DrugBank lists 14 1H-pyrazolo[3,4-b]pyridine derivatives in experimental, investigational, or approved stages, but zero 2H-isomers [5].

Table 1: Prevalence of N1 Substituents in 1H-Pyrazolo[3,4-b]pyridine Derivatives

N1 SubstituentPrevalence (%)Representative Examples
Methyl~30%Found in numerous kinase inhibitors
Other Alkyl Groups~23%Includes propyl, butyl, and functionalized chains (e.g., nitriles)
Phenyl~15%Common in antiproliferative agents
Unsubstituted (NH)~20%Often intermediates or unstable in biological media
Aryl/Heteroaryl~12%Includes complex bioactive molecules

Historical Development of Pyrazolo[3,4-b]pyridine-Based Pharmacophores

The chemistry of pyrazolo[3,4-b]pyridines dates to Ortoleva's 1908 synthesis of the first monosubstituted derivative (C3-phenyl) via condensation of diphenylhydrazone and pyridine with iodine [5]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones established a foundational route still relevant today [5]. Contemporary synthetic strategies primarily follow two routes: (1) cyclocondensation of N1-substituted 5-aminopyrazoles with 1,3-dielectrophiles, and (2) reaction of 2-hydrazinonicotinic acid derivatives with carbonyl compounds followed by cyclization [5] [6]. The emergence of nitrile-containing derivatives like 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile reflects modern efforts to optimize physicochemical properties and target binding. This evolution is exemplified by advanced clinical candidates like TRK inhibitors (e.g., compounds from Liu et al.'s 2023 study) and RAF kinase inhibitors (e.g., CA2695114A1 patent compounds) featuring sophisticated N1- and C3-substitutions [7] [8].

Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry

YearDevelopmentSignificance
1908First synthesis by OrtolevaEstablished core scaffold synthesis
1911Bulow's synthesis of N-phenyl-3-methyl derivativesDeveloped practical aminopyrazole cyclization route
1985First review covering biological activitiesHighlighted therapeutic potential
2012-PresentSurge in kinase inhibitor development (>54% of references post-2012)Driven by scaffold utility in targeted cancer therapies
2023-2024TRK inhibitors and wheat growth regulators reportedDemonstrated agricultural and pharmaceutical applications of novel derivatives

Role of Nitrile-Containing Side Chains in Bioactive Molecule Design

The nitrile group (-C≡N) in 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile serves multiple sophisticated roles in drug design. Its strong electron-withdrawing nature modulates the electron density of the pyrazolopyridine core, potentially enhancing metabolic stability and membrane permeability. The three-atom propionitrile linker (N1-CH₂-CH₂-C≡N) provides optimal spacing and flexibility for positioning the nitrile in enzyme binding pockets. Crucially, nitriles engage in specific, directional interactions with biological targets:

  • Dipole-Directed Binding: The nitrile's large dipole moment facilitates hydrogen bonding with serine, threonine, or backbone amide groups (bond strengths ~4-7 kcal/mol) [8].
  • Covalent Inhibition Potential: Though likely non-covalent in this derivative, nitriles can form reversible covalent bonds with cysteine thiols in catalytic sites (e.g., as in cysteine protease inhibitors).
  • Conformational Effects: The linker's linearity reduces conformational entropy loss upon binding, enhancing binding affinity [5] [8].

This strategic incorporation is evidenced in advanced TRK inhibitors (e.g., compound C03 from Liu et al. featuring a terminal nitrile group attached to a flexible chain) where the nitrile contributes to nanomolar potency and kinase selectivity profiles [8]. In agrochemical applications, nitrile-containing pyrazolopyridines like cyclopropanoylamide derivatives demonstrate potent plant growth regulation, suggesting favorable physicochemical properties for systemic translocation in plants [6].

Table 3: Binding Interactions Enabled by Nitrile Groups in Pyrazolo[3,4-b]pyridine Derivatives

Interaction TypeTarget ResiduesBiological RoleExample Context
Hydrogen Bond (H-bond)Ser, Thr, Tyr, Backbone NHEnhances binding affinity and specificityKinase hinge region binding
Dipole-DipoleAromatic π-systems, Cationic residuesStabilizes binding orientationHydrophobic pocket occupancy
Reversible Covalent BondCysteine thiolateProlongs target residence timeCysteine protease inhibition
Hydration DisplacementWater molecules in binding sitesReduces desolvation penaltySolvent-exposed regions

Properties

CAS Number

1160246-32-1

Product Name

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanenitrile

Molecular Formula

C10H10N4

Molecular Weight

186.21

InChI

InChI=1S/C10H10N4/c1-8-5-9-7-13-14(4-2-3-11)10(9)12-6-8/h5-7H,2,4H2,1H3

InChI Key

JXCZAASFIFPDMO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1)N(N=C2)CCC#N

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.